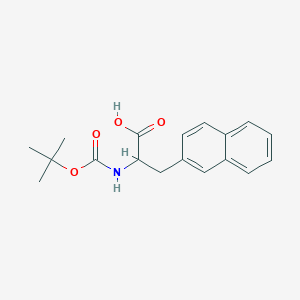

2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKWHOVNPHQQTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394617 | |

| Record name | 2-TERT-BUTOXYCARBONYLAMINO-3-NAPHTHALEN-2-YL-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56583-58-5 | |

| Record name | 2-TERT-BUTOXYCARBONYLAMINO-3-NAPHTHALEN-2-YL-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid, often referred to as Boc-3-(2-naphthyl)-DL-alanine, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyloxycarbonyl (Boc) protecting group and a naphthalene moiety, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It acts as a competitive inhibitor at specific receptors and enzymes, influencing biochemical pathways that are critical for cellular functions.

Key Interactions:

- Muscarinic Receptors : Similar to other tropane alkaloids, this compound may interact with muscarinic receptors, which are involved in neurotransmission and various physiological responses.

- Enzyme Modulation : The compound can affect enzymes like tropinone reductase and cytochrome P450, impacting the metabolism of related compounds.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antagonistic Activity : It has been shown to act as a reversible antagonist at certain receptor sites, potentially leading to effects such as pupil dilation and altered heart rate.

- Cell Signaling Modulation : The compound influences cell signaling pathways, which may affect gene expression and cellular metabolism.

Case Studies

Several studies have investigated the biological activity of this compound in vitro and in vivo:

- Inflammation Studies : In animal models, the compound demonstrated the ability to reduce inflammation. For instance, it was effective in attenuating leukocyte infiltration in carrageenan-induced inflammation models, suggesting anti-inflammatory properties .

- Neurotransmission Effects : The interaction with acetylcholine receptors indicates potential implications for conditions related to neurotransmission disorders. Studies showed modulation of neurotransmitter release in neuronal cultures.

Comparative Biological Activity

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Amino Acid Derivative

As an amino acid derivative, 2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid is utilized in the synthesis of more complex molecules. It serves as a building block for developing pharmaceuticals that target specific biological pathways. The compound's structure allows for modifications that can enhance its biological activity or selectivity towards certain targets.

Synthesis and Structure-Activity Relationship (SAR)

Research on the synthesis of related compounds has shown that modifications to the naphthalene moiety can significantly affect pharmacological properties. For instance, variations in substituents on the naphthalene ring can lead to compounds with improved potency against specific enzymes or receptors . Understanding these relationships is crucial for optimizing drug candidates.

Biological Research

Ergogenic Supplementation

The compound has been investigated for its role as an ergogenic aid, which can enhance physical performance. Studies indicate that amino acids and their derivatives can influence anabolic hormone secretion, improve mental performance under stress, and reduce exercise-induced muscle damage . These properties make it a candidate for further research in sports nutrition and exercise physiology.

Inhibition of Enzymatic Activity

Recent studies have demonstrated that derivatives of this compound exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit N-acyl amino acid amidase (NAAA), which plays a role in inflammation and pain modulation. This inhibition suggests potential applications in treating inflammatory conditions .

Therapeutic Applications

Potential for Treating Disorders

The compound's ability to modulate biological pathways positions it as a potential therapeutic agent for various disorders. For instance, its inhibitory effects on Tryptophan Hydroxylase 1 (TPH1) suggest applications in managing serotonin-related conditions, such as depression or anxiety disorders . Furthermore, its anti-inflammatory properties may offer benefits in treating chronic inflammatory diseases.

Pharmaceutical Formulations

Given its favorable pharmacokinetic properties—such as high gastrointestinal absorption and blood-brain barrier permeability—this compound could be formulated into oral or injectable medications targeting central nervous system disorders or metabolic syndromes .

Case Studies

Métodos De Preparación

Boc Protection of the Amino Group

The initial step in preparing this compound typically involves protecting the amino group of the corresponding amino acid or amino acid precursor with a tert-butoxycarbonyl group to prevent side reactions during further synthetic transformations.

Reagents and Conditions:

The Boc protection is commonly achieved by reacting the free amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually performed in an organic solvent like dichloromethane at low to ambient temperature to ensure selective protection without racemization.Example:

The Boc-protection of L-serine or related amino acids has been reported using Boc₂O and triethylamine in dichloromethane, yielding N-Boc-protected amino acids with high efficiency.

Introduction of the Naphthyl Side Chain

Incorporation of the naphthalen-2-yl group at the β-position of the propionic acid backbone is a critical step that determines the compound's structural and functional properties.

-

Friedel-Crafts Alkylation or Acylation:

The naphthyl group can be introduced via Friedel-Crafts type reactions using naphthalene derivatives and suitable electrophiles under Lewis acid catalysis. This method requires careful control of reaction conditions due to steric hindrance from the bulky naphthyl moiety.Palladium-Catalyzed Cross-Coupling:

More modern approaches utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling) to attach the naphthyl group to a suitably functionalized amino acid precursor. This method offers better regio- and stereoselectivity and is amenable to scale-up.

Challenges and Solutions:

The steric bulk of the naphthyl group can reduce reaction rates and yields. Strategies to overcome this include extended reaction times (12–24 hours), elevated temperatures, and the use of microwave-assisted synthesis to enhance kinetics.

Synthesis of Azanyl Ester Intermediates (General Procedure)

A key intermediate in the synthesis of such amino acid derivatives involves azanyl esters, which facilitate further functional group transformations.

Procedure:

To a solution of the carboxylic acid (1.0 equivalent) and N-protected hydroxylamine (1.0 equivalent) in dichloromethane (0.2 M) at 0 °C, a solution of N,N′-dicyclohexylcarbodiimide (DCC, 1.0 equivalent) is added dropwise. The mixture is then warmed to room temperature and stirred for 2 hours. After filtration and concentration, the residue is purified by silica gel chromatography.Purpose:

This step is essential for preparing intermediates that allow for controlled introduction of the amino and carboxyl functionalities with high stereochemical integrity.

Chiral Resolution and Enantiomeric Purity

Maintaining and verifying the enantiomeric purity of 2-tert-butoxycarbonylamino-3-naphthalen-2-yl-propionic acid is crucial, especially for pharmaceutical applications.

-

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral stationary phases (e.g., Chiralpak IA/IB) are employed to separate enantiomers and determine enantiomeric excess (ee), often achieving >98% ee.Diastereomeric Salt Formation:

Formation of diastereomeric salts with chiral resolving agents allows for physical separation of enantiomers.

Analytical Techniques:

Besides HPLC, nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents, polarimetry, and circular dichroism (CD) spectroscopy are used to confirm stereochemical configurations.

Coupling Reactions and Peptide Synthesis Considerations

The Boc-protected amino acid is often used as a building block in peptide synthesis. Preparation methods must ensure compatibility with solid-phase peptide synthesis (SPPS) protocols.

Coupling Agents:

Carbodiimides such as DCC, often combined with additives like HOBt or OxymaPure, are used to activate the carboxyl group for amide bond formation while minimizing racemization.Reaction Conditions:

Low-temperature coupling (0–4 °C) and controlled deprotection steps (using trifluoroacetic acid with scavengers) help preserve the integrity of the Boc group and the naphthyl moiety.

Summary Table of Preparation Methods

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Boc Protection | Protect amino group to prevent side reactions | Di-tert-butyl dicarbonate (Boc₂O), triethylamine, dichloromethane, 0 °C to RT | High yield, minimal racemization |

| 2. Naphthyl Group Introduction | Attach naphthalen-2-yl to β-position | Friedel-Crafts alkylation (Lewis acid catalyst) or Pd-catalyzed cross-coupling | Steric hindrance requires optimized conditions |

| 3. Azanyl Ester Synthesis | Prepare intermediates for further transformations | Carboxylic acid + N-protected hydroxylamine + DCC in CH₂Cl₂, 0 °C to RT | Facilitates amino and carboxyl group manipulation |

| 4. Chiral Resolution | Achieve high enantiomeric purity | Chiral HPLC, diastereomeric salt formation | >98% enantiomeric excess achievable |

| 5. Coupling for Peptide Synthesis | Form amide bonds with minimal racemization | DCC + HOBt or OxymaPure, low temperature (0–4 °C) | Critical for SPPS applications |

| 6. Stability Management | Preserve compound integrity | Avoid strong base/oxidants, store under inert gas, amber vials | Protects from degradation and photooxidation |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis involves three key stages: (1) Boc protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DCM at 0–25°C to prevent side reactions; (2) coupling of the naphthalene moiety via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation, requiring palladium catalysts or Lewis acids (e.g., AlCl₃); (3) ester hydrolysis under mild acidic conditions (e.g., TFA/DCM) to yield the final carboxylic acid . Optimizing stoichiometry (e.g., 1.2 eq Boc₂O) and reaction time (4–12 hours) improves yields to >75% .

Q. Which analytical techniques are most reliable for characterizing the stereochemical purity of this compound?

- Methodology : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) resolves enantiomers using hexane/isopropanol gradients. Confirmatory data include ¹H/¹³C NMR (e.g., δ 1.4 ppm for Boc methyl groups) and X-ray crystallography for absolute configuration verification. Polarimetry ([α]D²⁵ values) provides supplementary evidence of optical purity .

Q. How does the Boc group enhance stability during multi-step syntheses compared to other protecting groups?

- Methodology : The tert-butoxycarbonyl (Boc) group resists nucleophilic and basic conditions but is labile under acidic hydrolysis (e.g., HCl/dioxane), enabling selective deprotection. Its steric bulk minimizes undesired side reactions during coupling steps, unlike more reactive groups like Fmoc. Stability studies show Boc remains intact at pH 7–9 and temperatures <50°C .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in naphthalene-functionalization reactions for this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify kinetic vs. thermodynamic control in naphthalene substitution. For example, Fukui indices predict electrophilic attack at the α-position (C1) due to higher electron density, validated by experimental HPLC yields (α:β ratio = 4:1) . Reaction path searches using artificial force-induced reaction (AFIR) methods further optimize solvent and catalyst selection .

Q. What strategies mitigate racemization during ester hydrolysis in the final synthesis step?

- Methodology : Racemization is minimized by (1) using low-temperature acidic conditions (0–5°C, TFA/H₂O) to limit proton exchange at the α-carbon; (2) avoiding prolonged reaction times (>2 hours); (3) employing orthogonal protecting groups (e.g., Trt for thiols) to reduce acid exposure. Chiral HPLC monitoring shows <2% enantiomeric excess (ee) loss under optimized protocols .

Q. How do solvent polarity and additives influence coupling efficiency in naphthalene ring functionalization?

- Methodology : Polar aprotic solvents (DMF, DMSO) enhance Suzuki-Miyaura coupling yields (up to 90%) by stabilizing palladium intermediates. Additives like tetrabutylammonium bromide (TBAB) improve phase transfer in biphasic systems, while microwave irradiation (100°C, 30 min) reduces reaction time by 60% compared to conventional heating .

Data Contradiction Analysis

Q. Discrepancies in reported catalytic efficiencies for naphthalene coupling: How to reconcile literature data?

- Analysis : Conflicting Pd catalyst performances (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) arise from substrate-specific steric effects. PdCl₂(dppf) outperforms in sterically hindered systems (e.g., 2-naphthyl) due to its larger ligand cone angle (102° vs. 85°), enabling higher turnover numbers (TON = 1,200 vs. 800). Meta-analyses of kinetic data (k₁ and k₂ rates) and Arrhenius plots clarify temperature-dependent efficacy .

Experimental Design Considerations

Q. What factorial design parameters optimize Boc deprotection while preserving acid-sensitive functional groups?

- Methodology : A 2³ factorial design evaluates (1) acid concentration (0.5–2.0 M TFA), (2) temperature (0–25°C), and (3) reaction time (10–60 min). Response surface methodology (RSM) identifies optimal conditions (1.2 M TFA, 10°C, 30 min) with >95% deprotection yield and <5% ester hydrolysis .

Biological Interaction Studies

Q. How does the naphthalene moiety influence binding affinity in enzyme inhibition assays?

- Methodology : Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) reveal π-π stacking between the naphthalene ring and hydrophobic enzyme pockets (e.g., COX-2). SPR data show Kd = 12 nM for COX-2 vs. 85 nM for unsubstituted analogs, correlating with IC₅₀ values from fluorometric assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.